Isotridecyl propionate
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Overview
Description
Isotridecyl propionate is an ester compound formed from isotridecyl alcohol and propionic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. The compound is also known for its stability and non-greasy texture, making it a popular ingredient in various personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotridecyl propionate is typically synthesized through an esterification reaction between isotridecyl alcohol and propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 100-150°C under reflux to drive the reaction to completion. The water formed during the reaction is continuously removed to shift the equilibrium towards the ester product.
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors equipped with distillation columns to efficiently remove water and unreacted alcohol. The use of catalysts like sodium hydrogen sulfate and stabilizers such as hypophosphorous acid can enhance the reaction efficiency and product purity . The crude product is then subjected to neutralization and purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isotridecyl propionate primarily undergoes hydrolysis, where it reacts with water to form isotridecyl alcohol and propionic acid. This reaction is catalyzed by acids or bases and is reversible. The compound can also participate in transesterification reactions, where it reacts with another alcohol to form a different ester and isotridecyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Isotridecyl alcohol and propionic acid.
Transesterification: A different ester and isotridecyl alcohol.
Scientific Research Applications
Isotridecyl propionate has several applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in lotions, creams, and other personal care products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Industrial: Used as a plasticizer in the production of flexible plastics and as a lubricant in various industrial processes.
Mechanism of Action
The primary mechanism by which isotridecyl propionate exerts its effects is through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth feel.
Comparison with Similar Compounds
Isotridecyl propionate can be compared with other esters used in cosmetics and industrial applications:
Isotridecyl stearate: Similar emollient properties but derived from stearic acid.
Butyl stearate: Another ester used as an emollient but with a different alcohol component.
Cetyl esters: A mixture of esters with longer carbon chains, providing a heavier feel compared to this compound.
This compound stands out due to its balanced properties of being non-greasy, stable, and providing a smooth texture, making it a versatile ingredient in various formulations.
Properties
CAS No. |
93981-83-0 |
---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
11-methyldodecyl propanoate |
InChI |
InChI=1S/C16H32O2/c1-4-16(17)18-14-12-10-8-6-5-7-9-11-13-15(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
DSRUPQSJISPYGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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